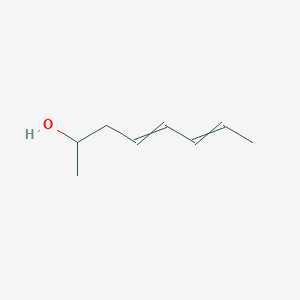

Octa-4,6-dien-2-ol

Description

Octa-4,6-dien-2-ol (C₈H₁₄O) is an unsaturated alcohol characterized by two conjugated double bonds at positions 4 and 6, with a hydroxyl group at position 2. Its unsaturated backbone and functional groups make it a versatile intermediate in organic synthesis and flavor chemistry, though direct applications are less documented compared to its analogs.

Properties

CAS No. |

91126-85-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

octa-4,6-dien-2-ol |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3-6,8-9H,7H2,1-2H3 |

InChI Key |

USQBAXIFXQTNDR-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octa-4,6-dien-2-ol can be synthesized through various methods. One common approach involves the use of verbenone as a starting material. The synthesis process includes isomerization, reduction, and pyrolysis steps . Another method involves the use of Stille coupling reactions, where specific reagents and catalysts are employed to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Octa-4,6-dien-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Octa-4,6-dien-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in studies related to pheromones and insect behavior.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of Octa-4,6-dien-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allo-ocimenol [(E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol]

- Structure : Features a methyl group at position 7 and a methylidene group at position 3, with conjugated double bonds at 4,6.

- Molecular Formula : C₁₀H₁₆O.

- Applications : Used as a flavoring agent with a reported use level of 0.1–1 ppm in food products .

trans-3,7-Dimethyl-1,6-octadien-3-ol

- Structure : Double bonds at 1,6 and hydroxyl at position 3, with methyl groups at 3 and 7.

- Molecular Formula : C₁₀H₁₈O.

- Key Differences: The non-conjugated double bonds and tertiary alcohol group reduce reactivity compared to this compound.

- Applications: Potential intermediate in terpene synthesis due to its branched structure .

Muguol [(5Z)-2,6-Dimethylocta-3,5-dien-2-ol]

- Structure: Double bonds at 3,5 (non-conjugated) and a tertiary hydroxyl at position 2.

- Molecular Formula : C₁₀H₁₈O.

- Key Differences : The isolated double bonds and sterically hindered alcohol limit conjugation effects, influencing solubility and stability.

- Applications : Employed in fragrances at 0.02 ppm due to its mild, floral odor profile .

Octan-2-ol

- Structure : Saturated 8-carbon chain with a hydroxyl group at position 2.

- Molecular Formula : C₈H₁₈O.

- Key Differences : Lack of double bonds results in higher boiling point (≈180°C) and lower reactivity.

- Safety : Classified as a mild irritant; requires proper ventilation during handling .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.